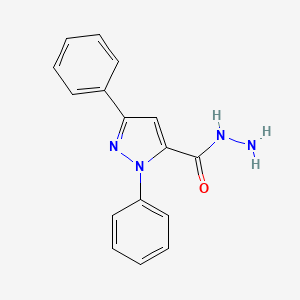

1,3-diphenyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-diphenyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the CAS Number: 882218-64-6 . It has a molecular weight of 278.31 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C16H14N4O/c17-18-16(21)15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,17H2,(H,18,21) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 278.31 .Scientific Research Applications

Antimicrobial Activity

1,3-Diphenyl-1H-pyrazole-5-carbohydrazide derivatives have demonstrated notable antimicrobial properties. For example, compounds synthesized from this chemical showed potent to weak antimicrobial activity, with some emerging as effective antimicrobial agents against bacteria and fungi. Their minimum inhibitory concentrations were in the range of 20-50μgmL(-1) against bacteria and 25-55μgmL(-1) against fungi (Ningaiah et al., 2014). Additionally, other derivatives have shown in vitro antibacterial and antifungal activity (Bakhite et al., 2000).

Spectroscopic and Molecular Studies

Spectroscopic investigations and molecular dynamic simulations have been conducted on derivatives of this compound. These studies include vibrational spectroscopic investigations, molecular docking, and quantum chemical studies, providing insights into the electronic structure and stability of these compounds (Pillai et al., 2017).

Antifungal and Antiviral Applications

Derivatives of this compound have been identified as potential antifungal agents. For example, certain compounds showed excellent antifungal effects against pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, with some demonstrating better efficacy than standard fungicides (Wang et al., 2020). Furthermore, some derivatives have been screened for antiviral activity, with one compound notably reducing the viral plaques of Herpes simplex type-1 (Dawood et al., 2011).

Corrosion Inhibition

Research has also explored the use of this compound derivatives as corrosion inhibitors. For instance, studies on mild steel in acidic solutions have shown that certain synthesized compounds effectively protect against corrosion, with high inhibition efficiencies (Paul et al., 2020).

Anticancer and Antitubercular Activities

Some derivatives have been identified as potential inducers of autophagy in lung cancer cells, indicating their therapeutic potential in cancer treatment (Lian et al., 2009). Additionally, derivatives have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis, showing promising results (Neha et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinase-2 (cdk2), which plays a crucial role in cell cycle regulation .

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its target protein (such as cdk2) and inhibit its activity, leading to changes in cell cycle progression .

Biochemical Pathways

Given its potential inhibitory effect on cdk2, it may impact the cell cycle regulation pathway .

Result of Action

Inhibition of cdk2 could potentially lead to cell cycle arrest, thereby affecting the proliferation of cells .

properties

IUPAC Name |

2,5-diphenylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c17-18-16(21)15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,17H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYENULVFQZUKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NN)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)

![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)

![1-allyl-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2467109.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2467115.png)